molecular formula C6H6INO3 B6609848 methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate CAS No. 2866308-73-6

methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B6609848
CAS No.: 2866308-73-6
M. Wt: 267.02 g/mol
InChI Key: PZIDGWJCGOXOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is a halogenated oxazole derivative characterized by an iodine substituent at the 4-position, a methyl group at the 5-position, and a methyl ester at the 2-position of the oxazole ring. Oxazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and synthetic intermediates due to their structural rigidity and electronic properties .

Properties

IUPAC Name

methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-3-4(7)8-5(11-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIDGWJCGOXOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-methyl-1,3-oxazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The oxazole ring can be reduced to an oxazoline ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 4-azido-5-methyl-1,3-oxazole-2-carboxylate or 4-thiocyanato-5-methyl-1,3-oxazole-2-carboxylate.

    Oxidation: Formation of 4-iodo-5-methyl-1,3-oxazole-2,3-dicarboxylate.

    Reduction: Formation of 4-iodo-5-methyl-1,3-oxazoline-2-carboxylate.

Scientific Research Applications

Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting bacterial and fungal infections.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Analytical Chemistry: Employed as a standard or reference compound in mass spectrometry and chromatography for the identification and quantification of related substances.

Mechanism of Action

The mechanism of action of methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The iodine atom and the oxazole ring are key structural features that contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural and Conformational Comparison

Halogenated oxazole derivatives exhibit conformational diversity influenced by steric and electronic effects. Key analogs include:

  • Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) : Two low-energy conformers (I and II) with the ester group in s-cis configuration (0° dihedral angle) were identified. Conformer I is more stable (ΔE = 3.0 kJ mol⁻¹) due to reduced steric clash between the ester and phenyl groups .
  • Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate : Synthesized via analogous methods to MCPOC, with bromine’s larger size marginally increasing steric hindrance compared to chlorine .
  • Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate : The iodine substituent introduces greater steric bulk and polarizability. Computational studies predict similar s-cis ester conformers, but iodine’s size may destabilize conformer II, favoring conformer I more distinctly than in chloro/bromo analogs .

Table 1: Structural and Conformational Properties

Compound Halogen (X) Conformers (Energy Difference) Dominant Conformer Key Interactions
MCPOC (X = Cl) Cl I (0 kJ/mol), II (+3.0 kJ/mol) I (75% population) C-Cl dipole, steric hindrance
4-Bromo analog (X = Br) Br Similar to MCPOC I Increased steric bulk vs. Cl
4-Iodo-5-methyl analog (X = I) I I (predicted lower ΔE) I (dominant) Steric hindrance, polarizability
Spectroscopic Properties
  • IR Spectroscopy : In MCPOC, C-Cl stretching appears at ~550–600 cm⁻¹, while C-Br in bromo analogs is ~500–550 cm⁻¹. The C-I stretch in the iodo compound is expected at <500 cm⁻¹, with broader peaks due to iodine’s lower bond strength .
  • NMR : The ¹H NMR of MCPOC shows a singlet for the methyl ester (~3.9 ppm) and aromatic protons (~7.5–8.1 ppm). For the iodo analog, deshielding of adjacent protons and coupling with ¹²⁷I (spin-5/2) may complicate splitting patterns .

Biological Activity

Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a methyl group and an iodine substituent, which contributes to its reactivity and biological activity. Its structure can be represented as follows:

C6H6INO3\text{C}_6\text{H}_6\text{I}\text{N}\text{O}_3

This compound is characterized by the presence of both a carboxylate group and an iodine atom, which are essential for its interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

2. Anticancer Effects

This compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit cell proliferation in multiple cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve the disruption of microtubule formation, a critical process in cell division .

3. Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets. The iodine atom and carboxylate group are crucial for binding to enzymes or receptors, modulating their activity. This leads to the inhibition or activation of various biochemical pathways.

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound on different cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating significant potency against certain types of cancer cells compared to normal cells .
  • Comparison with Analog Compounds : The biological activity of this compound was compared with similar compounds such as methyl 5-methyl-1,3-oxazole-2-carboxylate. Differences in substitution patterns led to varied biological activities, highlighting the importance of structural modifications in drug design.

Data Table: Biological Activity Summary

Activity Type Effect Target IC50 (µM)
AntimicrobialEffective against Gram-positive bacteriaVarious strains<20
AnticancerInhibits cell proliferationBreast cancer (MCF7), Colorectal (HCT116)<10
CytotoxicityLow toxicity in normal cellsPeripheral blood lymphocytes (PBL)>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.